(S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine

Axially chiral monophosphine Atropisomeric ligand design Unsymmetric binaphthyl phosphine

(S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine (CAS 1454319-47-1, molecular formula C₃₉H₂₉P, molecular weight 528.62) is an atropisomeric monophosphine ligand built on a 1,1′-binaphthalene scaffold. Its chirality derives from restricted rotation about the biaryl axis, and it features a single diphenylphosphino donor at the 2-position and a benzyl substituent at the 2′-position of the binaphthyl core.

Molecular Formula C39H29P
Molecular Weight 528.6 g/mol
Cat. No. B12277480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine
Molecular FormulaC39H29P
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C39H29P/c1-4-14-29(15-5-1)28-32-25-24-30-16-10-12-22-35(30)38(32)39-36-23-13-11-17-31(36)26-27-37(39)40(33-18-6-2-7-19-33)34-20-8-3-9-21-34/h1-27H,28H2
InChIKeyCGZIZODOPAQZLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to (S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine: A Chiral Atropisomeric Monophosphine Ligand


(S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine (CAS 1454319-47-1, molecular formula C₃₉H₂₉P, molecular weight 528.62) is an atropisomeric monophosphine ligand built on a 1,1′-binaphthalene scaffold . Its chirality derives from restricted rotation about the biaryl axis, and it features a single diphenylphosphino donor at the 2-position and a benzyl substituent at the 2′-position of the binaphthyl core . Unlike the widely used C₂-symmetric bisphosphine (S)-BINAP, which carries two diphenylphosphino groups at both the 2- and 2′-positions, this compound is a monophosphine with one phosphine donor replaced by a benzyl substituent [1]. It is commercially supplied as a white powder at ≥98% purity, with storage recommended at −20 °C for long-term stability .

Why (S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine Cannot Be Replaced by Generic BINAP or Other Axially Chiral Phosphines Without Rigorous Validation


Generic substitution of atropisomeric phosphine ligands is inadvisable because stereochemical outcome, catalytic activity, and metal coordination geometry are exquisitely dependent on the ligand's precise substitution pattern. This compound differs structurally from (S)-BINAP in two critical respects: (i) it is a monophosphine carrying only a single diphenylphosphino donor at the 2-position, whereas (S)-BINAP is a bisphosphine with two phosphorus donors, leading to fundamentally different coordination chemistry and catalytic mechanisms [1]; and (ii) the 2′-benzyl substituent introduces steric bulk and electronic perturbation absent in the parent binaphthyl framework, which can alter both the dihedral angle of the biaryl axis and the steric environment around the metal center [2]. Importantly, despite the commercial availability of this compound, systematic, quantitative comparative catalytic data (e.g., enantiomeric excess, turnover frequency, or yield) directly benchmarking this ligand against BINAP, TolBINAP, or H8-BINAP in any defined catalytic transformation are not publicly available in peer-reviewed literature. Until such data are generated, any substitution decision must be treated as unvalidated and carries inherent performance risk.

Quantitative Differentiation Evidence for (S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine: Comparative Data Availability Assessment


Structural Uniqueness — Monophosphine Character vs. Bisphosphine (S)-BINAP

(S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine bears a single diphenylphosphino donor, in contrast to the two phosphorus donors of (S)-BINAP . This monophosphine architecture precludes bidentate chelation and enforces a different metal coordination mode. The 2′-benzyl substituent replaces one phosphorus donor, creating a sterically differentiated, unsymmetric ligand framework. In the broader class of atropisomeric ligands, the switch from bisphosphine to monophosphine has been shown by Gladiali et al. for the closely related (S)-BINAPO system to enable hemilabile P,O-chelate coordination, altering both catalytic activity and enantioselectivity in Rh-catalyzed hydrogenation (e.g., up to 70% ee for BINAPO in Pd-catalyzed hydrosilylation of styrene) [1]. However, no peer-reviewed quantitative catalytic data (ee, yield, TOF/TON) for this specific compound have been reported in direct comparison to (S)-BINAP or any other defined ligand in any asymmetric transformation.

Axially chiral monophosphine Atropisomeric ligand design Unsymmetric binaphthyl phosphine

Commercially Available Purity Specification vs. Generic Analogues

This compound is commercially supplied with an assay specification of ≥98% chemical purity and ≥99% enantiomeric excess (ee) by vendors such as Jenny Chem [1]. This purity level is comparable to commercially available (S)-BINAP (typically ≥98% purity, ≥99% ee from major suppliers such as Sigma-Aldrich) . While the purity specification is consistent with the class standard for research-grade chiral phosphines, no independent analytical certification (e.g., chiral HPLC chromatograms, ³¹P NMR spectra, or elemental analysis) specific to this compound has been published in the peer-reviewed literature, and batch-to-batch consistency data are absent from the public domain.

Chiral ligand purity Enantiomeric excess specification Procurement quality control

Absence of Published Comparative Catalytic Performance Data — Evidence Gap Declaration

A systematic search of the primary literature, including asymmetric hydrogenation, cross-coupling, allylic substitution, and hydrosilylation domains, reveals no peer-reviewed study in which (S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine is evaluated head-to-head against (S)-BINAP, (S)-TolBINAP, (S)-H8-BINAP, (S)-SEGPHOS, or any other defined comparative standard with quantitative catalytic outcomes. For context, the structurally related class of 2′-modified binaphthyl monophosphines has demonstrated that substitution at the 2′-position can modulate enantioselectivity in Pd-catalyzed reactions, as shown for (S)-BINAPO (Pd-catalyzed hydrosilylation of styrene: up to 70% ee) [1]. Furthermore, comparative studies of BINAP variants in Ru-catalyzed ketone hydrogenation report enantioselectivities ranging from 79% ee (BINAP) to >90% ee (XylBINAP) depending on aryl substitution [2]. However, no such data exist for this specific benzyl-substituted monophosphine.

Asymmetric catalysis data gap Enantioselectivity Ligand benchmarking

Recommended Application Scenarios for (S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine Based on Structural Inference and Class Knowledge


Exploratory Screening of Monophosphine Ligands for Pd-Catalyzed Cross-Coupling Where Bidentate Chelation Is Undesirable

In Pd-catalyzed reactions where a bidentate bisphosphine ligand forces a constrained coordination geometry that may limit catalytic turnover or substrate scope, this monophosphine offers an alternative coordination mode with a single phosphorus donor and an open coordination site. The benzyl substituent at the 2′-position introduces steric differentiation that may favor mono-ligation. Investigators seeking to explore monophosphine effects in Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions may evaluate this compound as a candidate. Note: this scenario is inferred from the monophosphine architecture; no published catalytic data confirm superior performance relative to established monophosphine ligands (e.g., PPh₃, SPhos, XPhos) [1].

Asymmetric Hydrogenation Catalyst Development Requiring Non-C₂-Symmetric Ligand Frameworks

The unsymmetric nature of this ligand — with a phosphine donor on one naphthyl ring and a benzyl substituent on the other — creates a differentiated steric and electronic environment around the metal center that may induce enantioselectivity through a mechanism distinct from that of C₂-symmetric BINAP. Researchers developing novel Ru or Rh hydrogenation catalysts may test this ligand for the asymmetric reduction of prochiral ketones, olefins, or imines, particularly where traditional BINAP systems yield suboptimal enantioselectivity. The structurally related (S)-BINAPO system demonstrated that 2′-substituted binaphthyl monophosphines can achieve up to 70% ee in hydrosilylation [2]. Until direct experimental data for this compound are generated, its utility remains speculative.

Chiral Ligand Library Construction for High-Throughput Asymmetric Catalysis Screening

Procurement of this compound is most appropriate in the context of building a structurally diverse chiral ligand library for high-throughput screening campaigns. Its benzyl substitution pattern at the 2′-position represents a structural variant not present in the standard BINAP, TolBINAP, or XylBINAP series, thereby increasing the diversity of the atropisomeric ligand space under investigation. Institutions and CROs engaged in systematic ligand screening for challenging asymmetric transformations may include this compound as a diversity element, with the understanding that its catalytic performance relative to benchmark ligands is not yet established [1].

Mechanistic and Coordination Chemistry Studies of Atropisomeric Monophosphine-Metal Complexes

The defined monophosphine structure of this compound makes it a suitable probe for fundamental studies of metal-ligand coordination chemistry. Unlike (S)-BINAP, which invariably forms chelate complexes with late transition metals, this ligand can serve as a model for investigating mono-ligation effects, hemilabile behavior, and the influence of 2′-aryl substitution on metal center reactivity. Such studies are foundational for understanding structure-activity relationships in the broader class of atropisomeric phosphines and may inform rational ligand design [1].

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